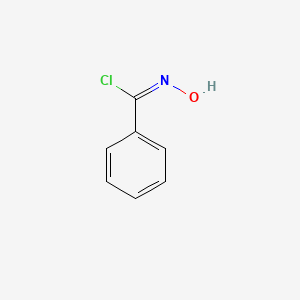

alpha-Chlorobenzaldoxime

Description

General Context of Halogenated Oxime Chemistry

Halogenated oximes are a class of organic compounds characterized by the presence of a halogen atom attached to the carbon of a C=N-OH (oxime) functional group. This structural feature imparts unique reactivity to these molecules. The halogen atom, being a good leaving group, enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack. nih.gov This reactivity is central to their utility in a wide array of chemical transformations.

The chemistry of halogenated oximes is diverse, encompassing reactions such as nucleophilic substitutions, cycloadditions, and rearrangements. cymitquimica.com For instance, they are well-known precursors for the generation of nitrile oxides, which are highly reactive 1,3-dipoles. These nitrile oxides readily participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings, such as isoxazoles and isoxazolines. nih.govcymitquimica.com The stability and reactivity of halogenated oximes can be tuned by the nature of the substituents on the aromatic ring and the type of halogen present. cymitquimica.comacs.org

Significance of Alpha-Chlorobenzaldoxime (B2562045) as a Key Synthetic Intermediate

This compound stands out as a particularly valuable building block in organic synthesis due to its versatile reactivity. lookchem.com Its importance stems from its ability to serve as a precursor to a multitude of other functional groups and molecular scaffolds.

One of the most prominent applications of this compound is in the synthesis of isoxazole (B147169) derivatives. nih.gov By reacting with alkynes or other suitable partners, it can generate highly substituted isoxazoles, which are core structures in many biologically active compounds and functional materials. nih.govcymitquimica.com For example, it has been utilized in the synthesis of 5-aminoisoxazoles through reaction with lithiated nitriles. nih.gov

Furthermore, this compound can be transformed into other valuable intermediates. For instance, its reaction with sodium methanethiolate (B1210775) yields α-methylthiobenzaldehyde oxime. prepchem.com The compound's utility also extends to the synthesis of more complex molecular architectures, including those found in pharmaceuticals and agrochemicals. lookchem.comlookchem.com

The synthesis of this compound itself is relatively straightforward. A common method involves the chlorination of benzaldoxime (B1666162) using chlorine gas in a suitable solvent like hydrochloric acid or carbon tetrachloride. prepchem.comprepchem.com Another approach involves the reaction of benzaldehyde (B42025) oxime with chlorine in chloroform (B151607). echemi.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H6ClNO |

| Molecular Weight | 155.58 g/mol |

| Melting Point | 48-52 °C |

| Boiling Point | 275.8 °C at 760 mmHg |

| Density | 1.21 g/cm³ |

| Appearance | Colorless to pale yellow crystalline solid |

| CAS Number | 698-16-8 |

Data compiled from multiple sources. lookchem.comchemsrc.comnih.gov

Spectroscopic Data of this compound

While detailed spectroscopic data for this compound is not extensively reported in the readily available literature, related compounds and general principles of spectroscopy provide some insight. The 1H NMR spectrum of the precursor, benzaldehyde oxime, shows characteristic signals for the aromatic protons and the oxime proton. prepchem.com Upon chlorination to form this compound, shifts in these signals would be expected due to the electronic effect of the chlorine atom. Infrared (IR) spectroscopy would likely show characteristic bands for the C=N and N-O stretching vibrations. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. igntu.ac.in

Crystal Structure

Detailed crystal structure analysis for this compound itself is not widely available in the public domain. However, studies on related halogenated oximes and their derivatives provide valuable information about their supramolecular chemistry and crystal packing. The oxime functionality is known to participate in hydrogen bonding, and in the case of halogenated oximes, halogen bonds can also play a significant role in the crystal lattice. nih.gov The interplay between these non-covalent interactions influences the self-organization of the molecules in the solid state. nih.gov For instance, the crystal structure of a related compound, p-chlorobenzaldoxime, has been determined. kisti.re.kr

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHKODORJRRYBU-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-16-8 | |

| Record name | alpha-chlorobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Alpha Chlorobenzaldoxime

Established Synthetic Routes to Alpha-Chlorobenzaldoxime (B2562045)

The synthesis of the parent compound, this compound, is well-documented, with chlorination of benzaldoxime (B1666162) being the most direct and common approach.

Chlorination of Benzaldoxime Derivatives

The direct chlorination of benzaldoxime is a primary method for preparing this compound. This transformation can be achieved using different chlorinating agents and solvent systems, which influences reaction conditions and yields.

One established method involves suspending benzaldoxime in concentrated hydrochloric acid and bubbling chlorine gas through the mixture while maintaining a cool temperature (5° to 15°C). prepchem.com This process results in the precipitation of pale yellow crystals of this compound, achieving a high yield of approximately 84%. prepchem.com

An alternative procedure utilizes a solution of chlorine in an organic solvent like carbon tetrachloride. prepchem.com In this method, the chlorine solution is added to a solution of benzaldoxime in the same solvent at room temperature. After a stirring period of a few hours, the product is isolated by washing with water and removing the solvent. prepchem.com A similar method involves dissolving benzaldoxime in chloroform (B151607), cooling the solution to -2°C, and then introducing dry chlorine gas. echemi.com

The choice of solvent and reaction conditions can be critical. Studies have shown that the chlorination of benzaldoximes in commercial chloroform (which may contain ethanol (B145695) as a stabilizer) can yield benzhydroxamic chloride derivatives. researchgate.netresearchgate.net In contrast, using pure chloroform or methylene (B1212753) chloride tends to produce benzal chloride derivatives, especially when the benzaldoxime precursor has electron-withdrawing groups. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Methods for this compound

| Starting Material | Chlorinating Agent | Solvent | Temperature | Yield |

| Benzaldoxime | Chlorine Gas | 8N Hydrochloric Acid | 5–15°C | ~84% prepchem.com |

| Benzaldoxime | Chlorine | Carbon Tetrachloride | Room Temp. | High prepchem.com |

| Benzaldoxime | Chlorine Gas | Chloroform | < -2°C | Not specified echemi.com |

Alternative Preparative Strategies for Analogues

Beyond direct chlorination of the parent oxime, other strategies are employed for synthesizing analogues, often starting from a substituted benzaldehyde (B42025). A general and effective two-step method involves the initial formation of a substituted benzaldoxime from the corresponding benzaldehyde, followed by alpha-chlorination.

For instance, the synthesis of alpha-Chloro-4-fluorobenzaldoxime begins with the reaction of 4-fluorobenzaldehyde (B137897) with hydroxylamine (B1172632). This condensation reaction, often facilitated by a base, produces 4-fluorobenzaldoxime. The subsequent alpha-chlorination is then carried out using a suitable chlorinating agent, such as cyanogen (B1215507) chloride, under controlled conditions to ensure selectivity. This modular approach allows for the synthesis of a wide array of analogues by simply changing the starting substituted benzaldehyde.

Hydroximoyl chlorides, such as this compound and its analogues, are highly useful electrophilic intermediates. They readily react with various nucleophiles, such as lithiated nitriles, to form more complex heterocyclic structures like 5-aminoisoxazoles. nih.gov This reactivity makes them key precursors in 1,3-dipolar cycloaddition reactions for the synthesis of various isoxazole (B147169) derivatives. nih.govcymitquimica.com

Synthesis of Substituted this compound Analogs

The synthesis of specific substituted analogs of this compound typically follows the general strategies of forming the corresponding substituted oxime first, followed by chlorination. The nature and position of the substituent on the benzene (B151609) ring can influence the reactivity and reaction conditions.

Synthesis of Alpha-Chloro-4-nitrobenzaldoxime

Alpha-Chloro-4-nitrobenzaldoxime is an important synthetic intermediate characterized by the presence of a strong electron-withdrawing nitro group at the para position. cymitquimica.com The synthesis of this compound logically proceeds from 4-nitrobenzaldehyde. The aldehyde is first condensed with hydroxylamine to form 4-nitrobenzaldoxime. This intermediate is then subjected to chlorination at the alpha-position. The electron-withdrawing nitro group enhances the reactivity of the molecule, making it a versatile building block. cymitquimica.com An analogous synthesis for the 2-nitro isomer involves the nitration of 2-chlorobenzaldehyde (B119727) followed by oxime formation, highlighting a potential alternative order of steps. vulcanchem.com

Synthesis of Alpha,4-Dichlorobenzaldoxime

The synthesis of alpha,4-Dichlorobenzaldoxime is typically achieved through the direct condensation of 4-chlorobenzaldehyde (B46862) with hydroxylamine hydrochloride to form the oxime, which is then chlorinated. An alternative foundational approach involves the direct reaction of 2,4-dichlorobenzaldehyde (B42875) with hydroxylamine hydrochloride in a protic solvent. This method utilizes the nucleophilic addition of hydroxylamine to the carbonyl group to form the oxime directly.

Synthesis of 4-Bromo-alpha-Chlorobenzaldoxime

4-Bromo-alpha-Chlorobenzaldoxime is a halogenated derivative used as a precursor in various organic syntheses, particularly for creating isoxazole derivatives and liquid crystals. cymitquimica.com Its synthesis follows the general pattern for halogenated analogues. The process starts with 4-bromobenzaldehyde, which is converted to 4-bromobenzaldoxime by reaction with hydroxylamine. The subsequent step is the chlorination of the oxime at the alpha-carbon to yield the final product. This compound is noted for its utility in 1,3-dipolar cycloaddition reactions. cymitquimica.comcymitquimica.com

Table 2: Synthesis of Substituted this compound Analogs

| Compound | Typical Precursor | Key Synthetic Steps |

| Alpha-Chloro-4-nitrobenzaldoxime | 4-Nitrobenzaldehyde | 1. Oxime formation with hydroxylamine. 2. Alpha-chlorination. cymitquimica.comvulcanchem.com |

| Alpha,4-Dichlorobenzaldoxime | 4-Chlorobenzaldehyde | 1. Oxime formation with hydroxylamine. 2. Alpha-chlorination. |

| 4-Bromo-alpha-Chlorobenzaldoxime | 4-Bromobenzaldehyde | 1. Oxime formation with hydroxylamine. 2. Alpha-chlorination. cymitquimica.com |

Precursors and Building Blocks in this compound Synthesis

The synthesis of this compound, also known as N-hydroxybenzimidoyl chloride, relies on readily available and fundamental chemical building blocks. tandfonline.comprepchem.comclockss.org The primary pathway involves the direct transformation of a precursor aldoxime through the action of a suitable halogenating agent.

Role of Aldehyde Oximes

Aldehyde oximes, and specifically benzaldehyde oxime, are the critical precursors for the synthesis of this compound. prepchem.comprepchem.com Oximes are organic compounds with the general formula RR'C=NOH and are typically crystalline solids, which makes them useful for the purification and characterization of carbonyl compounds. asianpubs.org Benzaldehyde oxime is synthesized through the condensation reaction of benzaldehyde with hydroxylamine. chemicalbook.comwikipedia.org This reaction is commonly carried out by treating benzaldehyde with hydroxylamine hydrochloride in the presence of a base. chemicalbook.comwikipedia.orgbeilstein-journals.org For instance, reacting benzaldehyde and hydroxylamine hydrochloride in a mixture of ethanol and water with sodium acetate (B1210297) yields the corresponding oxime. beilstein-journals.org Another method involves grinding a mixture of the aldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate at room temperature, which can produce the desired oxime in high yield in a short time. asianpubs.org The resulting benzaldehyde oxime possesses a C=N-OH functional group where the hydrogen on the carbon atom is subsequently replaced by a chlorine atom to form the target hydroximoyl chloride. prepchem.comwikipedia.org

The structure of benzaldehyde oxime allows it to exist as two geometric stereoisomers, (E) and (Z). wikipedia.org The reaction of benzaldehyde with hydroxylamine hydrochloride in methanol (B129727) at room temperature has been reported to produce a mixture of 9% E-isomer and 82% Z-isomer. chemicalbook.comwikipedia.org These oximes serve as direct substrates for chlorination. rsc.org

Utilization of Halogenating Agents

The conversion of benzaldehyde oxime to this compound is an alpha-halogenation reaction, which introduces a halogen atom at the carbon adjacent to the C=N bond. fiveable.me This transformation is achieved using various chlorinating agents. The choice of agent and reaction conditions can influence the yield and purity of the final product.

Commonly employed halogenating agents include:

Chlorine (Cl₂): Direct chlorination using chlorine gas is a well-established method. prepchem.comrsc.org In one procedure, chlorine gas is bubbled through a suspension of benzaldoxime in 8N hydrochloric acid while maintaining a low temperature (5° to 15°C), resulting in the precipitation of this compound as pale yellow crystals. prepchem.com Another method involves adding a solution of chlorine in carbon tetrachloride to a solution of benzaldehyde oxime in the same solvent at room temperature. prepchem.com

N-Chlorosuccinimide (NCS): NCS is a versatile and widely used reagent for chlorination. researcher.liferesearchgate.net The reaction of benzaldehyde oxime with N-chlorosuccinimide in dimethylformamide (DMF) effectively yields benzohydroximoyl chloride (this compound). chemicalbook.comwikipedia.org NCS is often considered a milder alternative to chlorine gas and is effective for the chlorination of oximes to produce hydroximoyl chlorides. rsc.orgresearchgate.net

t-Butyl Hypochlorite (B82951) (t-BuOCl): This reagent, particularly in combination with isopropanol, has been shown to be a highly efficient chlorinating agent for converting benzaldoximes into benzohydroximoyl chlorides. journals.co.za The reaction is typically carried out at low temperatures (e.g., -12°C) in a solvent like 1,2-dichloroethane (B1671644). journals.co.za

The following table summarizes the key halogenating agents and their typical reaction conditions for the synthesis of this compound.

| Halogenating Agent | Precursor | Solvent(s) | Temperature | Reported Yield |

| Chlorine (Cl₂) Gas | Benzaldehyde Oxime | 8N Hydrochloric Acid | 5°C to 15°C | ~84% prepchem.com |

| Chlorine (Cl₂) Gas | Benzaldehyde Oxime | Carbon Tetrachloride | Room Temperature | Not specified prepchem.com |

| N-Chlorosuccinimide (NCS) | Benzaldehyde Oxime | Dimethylformamide (DMF) | Not specified | Not specified chemicalbook.comwikipedia.org |

| t-Butyl Hypochlorite | Benzaldehyde Oxime | 1,2-Dichloroethane, 2-Propanol | -12°C | Quantitative journals.co.za |

Advanced Synthetic Approaches and Yield Optimization

Optimizing the synthesis of this compound involves refining reaction conditions to maximize yield and product purity while minimizing reaction time. Research has focused on controlling parameters such as temperature, solvent systems, and the method of reagent addition.

One high-yield method involves suspending benzaldoxime (0.5 mol) in 390 ml of 8N hydrochloric acid and bubbling chlorine gas into the mixture. prepchem.com Crucially, the reaction temperature is maintained between 5° and 15°C. prepchem.com This temperature control is critical, as it allows for the precipitation of pale yellow crystals of this compound, leading to a straightforward filtration and an approximate yield of 84%. prepchem.com

Another approach dissolves benzaldehyde oxime in chloroform and cools the solution to -2°C before introducing dry chlorine gas. echemi.com Maintaining the temperature below -2°C throughout the chlorination process is key to this method. After the reaction, residual chlorine is removed under reduced pressure, and the solvent is evaporated at 40°C to yield the product, which can be further purified by crystallization from petroleum ether. echemi.com

The use of t-butyl hypochlorite in a mixed solvent system represents a more advanced and highly efficient approach. journals.co.za In a typical procedure, the oxime is dissolved in 1,2-dichloroethane (DCE) and 2-propanol and cooled to -12°C. The t-butyl hypochlorite is then added all at once with rapid stirring. journals.co.za This method is reported to give a quantitative conversion to the hydroximoyl chloride in just 15 minutes. journals.co.za The role of 2-propanol appears to be crucial, as the reaction is much less effective in its absence. journals.co.za

The table below details specific research findings on yield optimization for the synthesis of this compound.

| Reagent System | Solvent | Temperature | Reaction Time | Key Findings / Yield |

| Chlorine Gas / HCl | 8N Hydrochloric Acid | 5°C to 15°C | Not specified | Product precipitates from the reaction mixture; Yield ~84% prepchem.com |

| Chlorine Gas / CCl₄ | Carbon Tetrachloride | Room Temperature | 3 hours | Product obtained after workup; Yield not specified prepchem.com |

| Chlorine Gas / Chloroform | Chloroform | < -2°C | Not specified | Product purified by crystallization; Yield not specified echemi.com |

| t-BuOCl / 2-Propanol | 1,2-Dichloroethane | -12°C | 15 minutes | Quantitative conversion; Simple workup (solvent removal) journals.co.za |

Chemical Reactivity and Transformation Pathways of Alpha Chlorobenzaldoxime

Nucleophilic Substitution Reactions Involving Alpha-Chlorobenzaldoxime (B2562045) Derivatives

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and this compound and its derivatives are no exception. These reactions involve the displacement of a leaving group by a nucleophile, an electron-rich species. chemguide.co.uksavemyexams.com

Aromatic Nucleophilic Substitution (SNAr) on Halogenated Derivatives

Aromatic nucleophilic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com This reaction typically proceeds through an addition-elimination mechanism. pressbooks.pubbyjus.com The presence of strong electron-withdrawing groups on the aromatic ring is crucial for activating it towards nucleophilic attack. masterorganicchemistry.combyjus.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com

In the context of halogenated derivatives of this compound, an SNAr reaction would involve a nucleophile attacking the aromatic ring, leading to the displacement of a halogen atom. The rate of this reaction is influenced by the number and position of electron-withdrawing groups; ortho and para placements are particularly effective at stabilizing the intermediate through resonance. pressbooks.pub The nature of the leaving group also plays a role, with fluorine often being the best leaving group in SNAr reactions due to its high electronegativity, which helps to facilitate the initial nucleophilic attack. masterorganicchemistry.com

Kinetic Aspects of Substitution Reactions

The kinetics of nucleophilic substitution reactions provide valuable insights into their mechanisms. pressbooks.pub These reactions can follow different kinetic profiles, such as first-order (SN1) or second-order (SN2) kinetics. chemguide.co.ukpressbooks.pub For aliphatic systems, the SN2 mechanism involves a single step where the nucleophile attacks as the leaving group departs, and the reaction rate depends on the concentrations of both the substrate and the nucleophile. chemistrysteps.com In contrast, the SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, with the rate being dependent only on the substrate concentration. chemguide.co.uk

In the case of nucleophilic aromatic substitution (SNAr), the reaction is typically a two-step addition-elimination process. iscnagpur.ac.in The first step, the addition of the nucleophile to form the Meisenheimer complex, is usually the rate-determining step. masterorganicchemistry.comiscnagpur.ac.in Kinetic studies of reactions involving alpha-chloroacetanilides with benzylamines have shown a stepwise mechanism where the rate-limiting step is the expulsion of the chloride leaving group from a zwitterionic tetrahedral intermediate. nih.gov The rate of these reactions can be influenced by factors such as the nature of the solvent and the electronic properties of the substituents on both the nucleophile and the substrate. nih.govsolubilityofthings.com

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides Derived from this compound

This compound serves as a stable precursor for the in-situ generation of benzonitrile (B105546) oxide, a highly reactive 1,3-dipole. lookchem.comresearchgate.net This intermediate readily undergoes 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. mdpi.comwikipedia.org This method is a powerful tool for the synthesis of isoxazoles and isoxazolines. mdpi.comwikipedia.org

Formation of Isoxazole (B147169) Derivatives

The reaction of nitrile oxides with alkynes is a widely used method for the synthesis of isoxazoles, which are stable aromatic heterocycles. nih.govyoutube.com The nitrile oxide, generated from this compound by dehydrochlorination, reacts with an alkyne in a [3+2] cycloaddition to yield the isoxazole ring system. asianpubs.orgnih.gov This reaction is often regioselective, with the regioselectivity being influenced by both steric and electronic factors of the interacting molecules. nih.gov The use of microwave irradiation can significantly accelerate these cycloaddition reactions. asianpubs.org

The general scheme for the formation of isoxazoles from this compound is as follows:

Generation of Nitrile Oxide: this compound is treated with a base (e.g., triethylamine) to eliminate hydrogen chloride and form benzonitrile oxide in situ. lookchem.comresearchgate.net

Cycloaddition: The generated benzonitrile oxide then reacts with a dipolarophile (e.g., an alkyne) to form the isoxazole ring. nih.govyoutube.com

| Reactant 1 | Reactant 2 | Product |

| Benzonitrile Oxide (from α-Chlorobenzaldoxime) | Alkyne | Isoxazole |

| Benzonitrile Oxide (from α-Chlorobenzaldoxime) | Alkene | Isoxazoline (B3343090) |

Cycloaddition with Alkynes and Alkyne Surrogates

While alkynes are the direct dipolarophiles for isoxazole synthesis, certain alkenes, known as alkyne surrogates, can also be employed. nih.gov These alkenes are functionalized in a way that allows for in-situ elimination after the initial cycloaddition, leading to the aromatic isoxazole ring. nih.gov For example, 1,1-disubstituted bromoalkenes can act as alkyne equivalents, reacting with nitrile oxides to form bromoisoxazoline intermediates which then aromatize by losing HBr to yield 3,5-disubstituted isoxazoles. nih.gov This approach can offer advantages in terms of regioselectivity compared to direct cycloadditions with some functionalized alkynes. nih.gov

Condensation and Rearrangement Reactions of the Oxime Moiety

The oxime functional group in this compound is itself reactive and can undergo various condensation and rearrangement reactions. numberanalytics.com

A key reaction of oximes is the Beckmann rearrangement , where an oxime is converted into an amide or a nitrile under acidic conditions. masterorganicchemistry.comlibretexts.org This reaction involves the migration of a group from the carbon to the nitrogen atom. masterorganicchemistry.com The stereochemistry of the oxime is crucial, as the group anti-periplanar to the hydroxyl group is the one that migrates. illinois.edu

Condensation reactions involving the oxime are also common. Oximes are typically formed by the condensation of an aldehyde or ketone with hydroxylamine (B1172632). researchgate.netebsco.comwikipedia.org The oxime group itself can participate in further condensation reactions. researchgate.net

Reductive rearrangement of oximes can also occur. For instance, treatment with hydrosilanes catalyzed by a Lewis acid like tris(pentafluorophenyl)borane (B72294) can lead to secondary amines, with cyclic oximes undergoing ring expansion. rsc.org

| Reaction Type | Starting Material | Product(s) |

| Beckmann Rearrangement | Ketoxime | Amide |

| Beckmann Rearrangement | Aldoxime | Nitrile |

| Reductive Rearrangement | Oxime | Secondary Amine |

| Condensation | Aldehyde/Ketone + Hydroxylamine | Oxime + Water |

Reactions with Lithiated Nitriles: Pathway to 5-Aminoisoxazoles

The reaction of α-chlorobenzaldoxime with lithiated nitriles presents a significant pathway for the synthesis of 5-aminoisoxazoles. This transformation is characterized by the high electrophilicity of the hydroximoyl chloride, which readily reacts with the nucleophilic lithiated nitriles, typically at low temperatures.

The general reaction involves the treatment of α-chlorobenzaldoxime with a lithiated nitrile, leading to the formation of the corresponding 5-aminoisoxazole derivative. nih.gov The reaction proceeds smoothly and can furnish the desired products in moderate to high yields. nih.gov A variety of substituted hydroximoyl chlorides and lithiated nitriles can be employed to explore the effects of different substituents on the reaction rate and yield. nih.gov

The plausible mechanism for this transformation can follow one of two pathways. The first involves the in-situ generation of a nitrile oxide from the α-chlorobenzaldoxime, which then undergoes addition by the lithiated nitrile followed by cyclization to yield the 5-aminoisoxazole. Alternatively, the reaction may proceed through a concerted pathway, analogous to the reaction between oxime chlorides and alkynes. nih.gov

The following table summarizes the reaction of α-chlorobenzaldoxime with various lithiated nitriles to yield 5-aminoisoxazoles.

| Reactant 1 | Reactant 2 | Product | Yield |

| α-Chlorobenzaldoxime | Lithiated Acetonitrile | 3-Phenyl-5-aminoisoxazole | Moderate to High |

| α-Chlorobenzaldoxime | Lithiated Propionitrile | 4-Methyl-3-phenyl-5-aminoisoxazole | Moderate to High |

| Substituted Hydroximoyl Chlorides | Lithiated Propionitrile | Substituted 4-methyl-5-aminoisoxazoles | Moderate to High |

Oxonium Ion Mediated Transformations

The transformations of α-chlorobenzaldoxime mediated by oxonium ions are primarily governed by the protonation of the oxime's oxygen atom. An oxonium ion, which can be generated from an acid catalyst, protonates the hydroxyl group of the oxime, converting it into a better leaving group (water). wikipedia.org This initial protonation step is crucial as it activates the molecule for subsequent reactions.

A significant transformation that can be mediated by oxonium ions is the Beckmann rearrangement. wikipedia.org This acid-catalyzed rearrangement converts an oxime into a substituted amide. In the case of α-chlorobenzaldoxime, the protonated intermediate would be susceptible to a rearrangement where the phenyl group migrates to the nitrogen atom, with the simultaneous expulsion of the leaving group. This would lead to the formation of a nitrilium ion. Subsequent attack by water would then yield the corresponding amide. Computational studies on similar oxime rearrangements have shown that the reaction proceeds through a transition state where the migrating group moves to the nitrogen as the hydroxyl group departs, a process facilitated by the stabilization of the leaving group by solvent molecules. wikipedia.org

While direct studies on the oxonium ion-mediated transformations of α-chlorobenzaldoxime are not extensively detailed in the reviewed literature, the principles of the Beckmann rearrangement provide a strong basis for predicting its behavior. The general mechanism involves the formation of an oxonium ion intermediate which facilitates the rearrangement.

The following table outlines the plausible transformation of α-chlorobenzaldoxime via an oxonium ion-mediated Beckmann rearrangement.

| Reactant | Reagent | Intermediate | Product |

| α-Chlorobenzaldoxime | Acid (source of H₃O⁺) | Protonated α-chlorobenzaldoxime (oxonium ion) | Benzanilide |

Advanced Spectroscopic and Analytical Characterization of Alpha Chlorobenzaldoxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. weebly.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the connectivity within a molecule. weebly.comgithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds (²JHH and ³JHH). sdsu.edu In alpha-chlorobenzaldoxime (B2562045), a COSY spectrum would show correlations between the protons on the benzene (B151609) ring, helping to assign their relative positions (ortho, meta, para).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹JCH). sdsu.eduyoutube.com This is invaluable for assigning the carbon signals of the phenyl ring by linking them to their corresponding, and often more easily assigned, proton signals. For instance, the proton at a specific position on the ring will show a cross-peak with the carbon at that same position.

A hypothetical workflow for analyzing this compound using 2D NMR would involve:

Acquiring the standard 1D ¹H and ¹³C NMR spectra.

Running an HSQC experiment to correlate each proton with its directly attached carbon. github.io

Executing a COSY experiment to establish the connectivity between adjacent protons on the aromatic ring. sdsu.edu

Utilizing an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations over two or three bonds, to connect the proton and carbon frameworks, including quaternary carbons not visible in the HSQC spectrum. sdsu.eduyoutube.com

Interactive Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlation (Coupled ¹H) | HSQC Correlation (Directly Bonded ¹³C) | HMBC Correlation (¹³C, 2-3 bonds away) |

| H (ortho) | H (meta) | C (ortho) | C (ipso), C (meta), C=N |

| H (meta) | H (ortho), H (para) | C (meta) | C (ortho), C (para), C (ipso) |

| H (para) | H (meta) | C (para) | C (meta) |

| OH | - | - | C=N |

Oximes, including benzaldoxime (B1666162) derivatives, can exist as geometric isomers, designated as alpha (α) and beta (β) (or syn and anti/E and Z). NMR spectroscopy is a key method for differentiating these isomers. magritek.com The chemical shift of the proton attached to the carbon of the C=N bond (the formyl proton) and the protons on the aromatic ring can be sensitive to the stereochemistry of the oxime's hydroxyl group.

In the case of benzaldoximes, the spatial orientation of the -OH group influences the magnetic environment of the nearby aromatic protons. For example, in one isomer, the -OH group may be oriented closer to the ortho protons of the phenyl ring, leading to a different chemical shift for these protons compared to the other isomer where the -OH group is oriented away. Infrared spectroscopy can also be a complementary technique, as studies on solid-state oximes have shown that the OH stretching frequency differs between α and β isomers, with the α form typically absorbing at a higher frequency (around 3250 cm⁻¹) than the β form (around 3115 cm⁻¹). cdnsciencepub.com

The electronic properties of substituents on the benzene ring significantly influence the ¹H and ¹³C NMR chemical shifts. ucl.ac.uk Electron-withdrawing groups (like -NO₂) and electron-donating groups (like -OCH₃) alter the electron density distribution in the aromatic ring, which in turn affects the shielding of the nuclei. rsc.org

Electron-withdrawing groups decrease the electron density, particularly at the ortho and para positions, causing the corresponding proton and carbon signals to shift downfield (to a higher ppm value). ucl.ac.ukorganicchemistrydata.org

Electron-donating groups increase the electron density, especially at the ortho and para positions, leading to an upfield shift (lower ppm value) of these signals. ucl.ac.ukorganicchemistrydata.org

For this compound, the chlorine atom on the oxime carbon and any substituents on the phenyl ring will have predictable effects on the chemical shifts of the aromatic protons and carbons. mdpi.com These effects are generally additive and can be estimated using empirical parameters. ucl.ac.uk

Interactive Table 2: Predicted Substituent Effects on ¹³C Chemical Shifts in a Substituted Benzene Ring

| Substituent | Effect on Ortho Carbon | Effect on Meta Carbon | Effect on Para Carbon |

| -NO₂ (Electron-withdrawing) | Deshielding (Downfield shift) | Slight Deshielding | Deshielding (Downfield shift) |

| -Cl (Electron-withdrawing) | Deshielding (Downfield shift) | Slight Shielding | Shielding (Upfield shift) |

| -CH₃ (Electron-donating) | Deshielding (Downfield shift) | Slight Shielding | Shielding (Upfield shift) |

| -OCH₃ (Electron-donating) | Deshielding (Downfield shift) | Shielding (Upfield shift) | Shielding (Upfield shift) |

Differentiation of Alpha and Beta Isomers via Spectroscopic Signatures

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline form. cam.ac.ukomu.edu.tr This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction analysis would reveal:

The exact geometry of the molecule, confirming the alpha configuration.

The planarity of the phenyl ring and the C=N-O moiety.

The specific bond lengths of C-Cl, C=N, N-O, and bonds within the aromatic ring.

The bond angles around the sp² hybridized carbon of the oxime group.

The packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group.

This data is crucial for understanding the molecule's fundamental physical properties and reactivity. cam.ac.uknih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. libretexts.org This technique is particularly useful for compounds containing chromophores, such as the conjugated π-system of the benzene ring and the C=N bond in this compound. The absorption spectrum provides information about the electronic transitions within the molecule.

UV-Vis spectroscopy is a powerful tool for monitoring reaction kinetics. lcms.cztheijes.com If this compound is a reactant or product in a chemical reaction, and its UV-Vis spectrum differs from the other species involved, the rate of the reaction can be determined by monitoring the change in absorbance at a specific wavelength over time. nih.govjascoinc.com For instance, in reactions where the conjugation of the system changes, such as the conversion of the oxime to another functional group, the resulting shift in the maximum absorption wavelength (λmax) can be tracked to calculate reaction rates and study the reaction mechanism.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It provides two key pieces of information for the structural characterization of this compound:

Molecular Weight: High-resolution mass spectrometry can determine the precise molecular weight of the compound, allowing for the confirmation of its elemental formula (C₇H₆ClNO). nih.gov

Fragmentation Pattern: Upon ionization (commonly by electron impact, EI), the molecule breaks apart into characteristic fragment ions. miamioh.edu The analysis of this fragmentation pattern provides valuable structural information. libretexts.org For this compound, expected fragmentation pathways could include:

Loss of a chlorine radical (•Cl).

Loss of a hydroxyl radical (•OH).

Cleavage of the N-O bond.

Fragmentation of the phenyl ring, leading to characteristic ions such as the phenyl cation (m/z 77). miamioh.edu

The presence of chlorine would also be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. youtube.com

Interactive Table 3: Potential Mass Spectrometry Fragments for this compound (C₇H₆ClNO)

| Fragment Ion | Formula | Nominal m/z | Possible Origin |

| [M]⁺ | [C₇H₆ClNO]⁺ | 155/157 | Molecular Ion |

| [M-Cl]⁺ | [C₇H₆NO]⁺ | 120 | Loss of Chlorine radical |

| [M-OH]⁺ | [C₇H₅ClN]⁺ | 138/140 | Loss of Hydroxyl radical |

| [C₆H₅CN]⁺ | [C₇H₅N]⁺ | 103 | Loss of HCl and O |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 | Loss of CClNO radical |

Other Advanced Characterization Methodologies Applicable to Halogenated Oximes

Beyond standard spectroscopic methods like NMR and IR, a range of advanced analytical techniques are employed to provide a deeper understanding of the structural, electronic, and physicochemical properties of halogenated oximes such as this compound. These methodologies offer high-resolution insights into molecular geometry, fragmentation behavior, and theoretical characteristics, which are crucial for confirming structure and predicting reactivity.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.comfzu.czuni-ulm.de This technique provides precise coordinates of each atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles. uol.de For halogenated oximes, SCXRD can confirm the E/Z configuration of the C=N double bond, characterize intermolecular interactions like hydrogen and halogen bonding, and reveal how the molecules pack in the solid state. mdpi.com

The data obtained from SCXRD is invaluable for validating molecular geometries predicted by computational models and for understanding structure-property relationships.

Table 1: Representative Crystallographic Data for a Halogenated Aromatic Compound (2-bromo-5-fluorobenzaldehyde) iucr.org

| Parameter | Value |

| Chemical Formula | C₇H₄BrFO |

| Molecular Weight | 203.01 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 15.3593 (6) |

| b (Å) | 3.8699 (2) |

| c (Å) | 23.4189 (9) |

| β (°) | 106.330 (1) |

| Volume (ų) | 1335.84 (10) |

| Z (Molecules per cell) | 8 |

| Temperature (K) | 125 |

| Key Intermolecular Contact | Br···F (Halogen bond) |

| Contact Distance (Å) | 3.1878 (14) |

This table showcases typical data obtained from a single-crystal X-ray diffraction experiment on a molecule analogous in its aromatic and halogenated nature to this compound.

Advanced Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. In the analysis of halogenated oximes, MS is particularly informative. The presence of a chlorine atom in this compound gives rise to a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the molecular ion (M⁺) peak will be accompanied by a significant [M+2]⁺ peak that is about one-third the intensity of the M⁺ peak. savemyexams.com This isotopic signature is a definitive indicator for the presence of a single chlorine atom in the molecule.

Advanced MS techniques provide further structural information:

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact molecular formula. This can distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. chemguide.co.uk This provides detailed information about the molecule's structure and connectivity by revealing characteristic fragmentation patterns. libretexts.orgmiamioh.edu For this compound, fragmentation might involve cleavage of the N-O bond, loss of HCl, or fragmentation of the benzene ring.

Computational and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing insights into the electronic structure and reactivity of molecules. researchgate.net DFT calculations can be used to predict a wide range of properties for halogenated oximes:

Geometric Optimization: Theoretical models of the molecule can be optimized to find the lowest energy conformation, yielding predicted bond lengths and angles that can be compared with experimental X-ray data. researchgate.netscience.gov

Spectroscopic Prediction: Vibrational frequencies (IR and Raman) and NMR chemical shifts can be calculated to aid in the assignment of experimental spectra.

Electronic Properties: DFT is used to calculate the distribution of electron density, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key parameter used to assess the kinetic stability and reactivity of a molecule. researchgate.net

Reaction Mechanisms: Theoretical calculations can model reaction pathways, transition states, and activation energies, providing a deeper understanding of the chemical reactivity of compounds like this compound.

Table 2: Comparison of Selected Experimental (X-ray) and DFT-Calculated Molecular Geometry Parameters

| Parameter | Bond/Angle | Experimental Value (X-ray) | DFT Calculated Value |

| Bond Lengths (Å) | C=N | Typical ~1.28 | Calculated ~1.29 |

| N-O | Typical ~1.41 | Calculated ~1.40 | |

| C-Cl | Typical ~1.77 | Calculated ~1.78 | |

| Bond Angles (°) | C-C=N | Typical ~118 | Calculated ~117.5 |

| C=N-O | Typical ~111 | Calculated ~111.2 |

Note: The values presented are representative and based on typical data from published studies on related oxime structures where experimental and computational data are compared. researchgate.net They serve to illustrate the strong correlation often observed between DFT calculations and experimental results.

Theoretical and Computational Investigations of Alpha Chlorobenzaldoxime Chemistry

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of chemical reactivity and selectivity, offering profound insights into the behavior of molecules like alpha-chlorobenzaldoxime (B2562045). chalcogen.rorsc.org Through DFT, various reactivity descriptors can be calculated that help in understanding and predicting the outcomes of chemical reactions. These descriptors are derived from the conceptual framework of DFT, which relates the total electronic energy of a system to its electron density. numberanalytics.com

Local selectivity, on the other hand, is assessed using descriptors like the Fukui function, f(r), and local softness, s(r). numberanalytics.commdpi.com The Fukui function identifies the regions within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. numberanalytics.comjoaquinbarroso.com This allows for the prediction of regioselectivity in chemical reactions. numberanalytics.commdpi.com For example, in a 1,3-dipolar cycloaddition reaction involving a related compound, 4-chlorobenzaldoxime, DFT calculations at the B3LYP/6-31G level were used to elucidate the reactivity and selectivity, demonstrating the power of these methods. internationaljournalssrg.orginternationaljournalssrg.org By analyzing the condensed Fukui functions, researchers can pinpoint the specific atoms that are the most reactive sites. researchgate.netsobereva.com

The following table outlines key conceptual DFT reactivity descriptors that can be computationally determined for this compound to predict its chemical behavior.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ ≈ -(IP + EA) / 2 | Tendency of electrons to escape from the system. rsc.org |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Resistance to change in electron configuration. rsc.org |

| Global Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. mdpi.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering upon maximal electron flow. rsc.org |

| Fukui Function (f(r)) | f⁺(r) for nucleophilic attack, f⁻(r) for electrophilic attack | Identifies the most reactive sites in a molecule. numberanalytics.com |

IP = Ionization Potential, EA = Electron Affinity

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of this compound. mdpi.com These methods solve the Schrödinger equation for a molecule to provide detailed information about its molecular orbitals and electronic properties. mdpi.com A critical component of this analysis is the study of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.romasterorganicchemistry.com

The energies and spatial distributions of the HOMO and LUMO are paramount in determining a molecule's chemical reactivity and its electronic behavior. chalcogen.ro The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. masterorganicchemistry.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. chalcogen.ro A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. chalcogen.ro

For instance, in a theoretical study of a 1,3-dipolar cycloaddition reaction involving 4-chlorobenzaldoxime, the HOMO and LUMO energies of the reactants were calculated using DFT with the B3LYP functional and a 6-31G basis set. internationaljournalssrg.org The analysis of the FMOs helped to determine that the reaction is controlled by the interaction between the HOMO of the oxime and the LUMO of the alkene, as this pairing had the smaller energy gap. internationaljournalssrg.org Similar calculations for this compound would provide valuable insights into its electronic properties and reactivity in various chemical transformations. The electron density distribution in these orbitals can also reveal the most probable sites for electrophilic and nucleophilic attack. banglajol.info

The following table presents hypothetical HOMO and LUMO energy values for this compound, illustrating the type of data obtained from quantum chemical calculations.

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | -9.5 | Electron-donating ability |

| LUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 8.3 | Chemical reactivity and kinetic stability |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides a powerful lens through which to investigate the intricate details of chemical reaction mechanisms and to characterize the fleeting nature of transition states. nih.govdiva-portal.org For reactions involving this compound, computational methods can map out the entire potential energy surface, identifying reactants, products, intermediates, and, crucially, the transition state structures that connect them. colby.edu

The identification of a transition state is a key achievement of computational chemistry, as these high-energy structures are typically not directly observable experimentally. frontiersin.org Methods such as the nudged elastic band (NEB) or dimer methods are employed to locate these saddle points on the potential energy surface. frontiersin.org Once located, the energy of the transition state relative to the reactants provides the activation energy barrier, a critical parameter for determining the reaction rate. rowansci.com

DFT studies are particularly well-suited for elucidating reaction mechanisms. For example, in the study of the 1,3-dipolar cycloaddition of 4-chlorobenzaldoxime, DFT calculations were used to explore the different possible reaction pathways and to determine the regioselectivity of the reaction. internationaljournalssrg.orginternationaljournalssrg.org The calculations showed which stereochemical and regiochemical outcome was favored by having a lower activation energy barrier. researchgate.net Such computational investigations can clarify whether a reaction proceeds through a concerted or a stepwise mechanism and can explain the observed product distributions. researchgate.net The use of computational modeling can also extend to understanding the role of catalysts or solvent effects on the reaction mechanism. rsc.orgcolby.edu

Prediction of Spectroscopic Properties through Computational Methods

Computational methods have become an indispensable tool for the prediction and interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. arxiv.orgdiva-portal.org These predictions can be invaluable in the structural elucidation of compounds like this compound.

For NMR spectroscopy, quantum chemical calculations, often using DFT with methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. dntb.gov.ua By comparing the computationally predicted spectrum with the experimental one, it is possible to confirm the structure of a molecule or to distinguish between different possible isomers. frontiersin.org The accuracy of these predictions is dependent on the level of theory, the basis set used, and the inclusion of solvent effects. dntb.gov.ua Machine learning techniques are also emerging as a powerful tool for the rapid and accurate prediction of NMR spectra. masterorganicchemistry.commestrelab.com

Studies on Isomerism and Stereochemical Preferences via Computational Approaches

Computational chemistry offers robust methods for investigating isomerism and stereochemical preferences in molecules like this compound. semanticscholar.orgchemrxiv.org A key area of study for oximes is E/Z isomerism around the C=N double bond. mdpi.com

Theoretical calculations can determine the relative thermodynamic stabilities of the E and Z isomers by computing their ground-state energies. mdpi.com By optimizing the geometry of each isomer and calculating its energy, typically using DFT or other ab initio methods, the more stable isomer can be identified. semanticscholar.org Furthermore, computational methods can be used to study the interconversion between the E and Z isomers by locating the transition state for the isomerization process. mdpi.com The calculated activation energy for this process indicates how readily the isomers can interconvert under different conditions. semanticscholar.org

In a study on other oxime-containing compounds, DFT calculations were used to evaluate the relative thermodynamic stabilities of the E and Z isomers and to calculate the energy barriers for their interconversion. mdpi.com The results showed that the E-isomers were thermodynamically more stable. mdpi.com Similar computational analyses of this compound would provide a detailed understanding of its stereochemical preferences and the dynamics of its isomerization. These computational studies can also be extended to analyze the conformational preferences of flexible parts of the molecule and to understand the factors that govern its three-dimensional structure. nih.gov

Applications of Alpha Chlorobenzaldoxime in Advanced Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Heterocyclic Compound Synthesis

Alpha-chlorobenzaldoxime (B2562045) is a valuable and versatile intermediate in the field of organic synthesis, particularly for constructing heterocyclic compounds. mdpi.com Heterocycles are a core component of many pharmaceuticals, natural products, and functional materials. The primary reactivity of this compound involves its role as a stable precursor to benzonitrile (B105546) oxide. In the presence of a base, it undergoes dehydrochlorination to generate this highly reactive 1,3-dipole in situ. This transient species can then readily react with various dipolarophiles (such as alkenes and alkynes) through 1,3-dipolar cycloaddition reactions, providing a powerful and direct route to five-membered heterocyclic rings like isoxazoles and isoxazolines. unifi.it This method is a cornerstone of its application, enabling the creation of complex molecular architectures from simpler starting materials.

Synthesis of Pyrazoline-Containing Isoxazoles

A notable application of this compound is in the one-pot synthesis of hybrid heterocyclic systems, specifically pyrazoline-containing isoxazoles. Research has demonstrated a synthetic route that combines cross-conjugated enynones, arylhydrazines, and this compound to produce these complex structures. In this process, the reaction between the enynone and arylhydrazine first forms a pyrazoline ring, which then undergoes a 1,3-dipolar cycloaddition with the benzonitrile oxide generated from this compound. This efficient, multi-component reaction highlights the compound's utility in building intricate molecular frameworks that integrate both pyrazoline and isoxazole (B147169) motifs.

Table 1: One-Pot Synthesis of Pyrazoline-Containing Isoxazoles

| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Heterocyclic System |

| Cross-conjugated enynones | Arylhydrazines | This compound | Pyrazoline-containing isoxazoles |

Preparation of Spiro-Isoxazoline Systems

The synthesis of spiro compounds—molecules containing two rings connected by a single common atom—is a significant challenge in organic chemistry. This compound provides an effective route to spiro-isoxazoline systems. The 1,3-dipolar cycloaddition reaction of nitrile oxides, generated from precursors like this compound, is a versatile and powerful method for preparing isoxazolines. sigmaaldrich.com When the dipolarophile is a compound containing an exocyclic double bond (a double bond outside a ring), the cycloaddition proceeds with high regioselectivity to form a spirocyclic system where the isoxazoline (B3343090) ring is fused at the spiro center. sigmaaldrich.com This methodology has been successfully applied to synthesize a variety of spiro-isoxazoline derivatives, including spiro-isoxazoline-oxindoles and adducts of natural products. mdpi.comgla.ac.uk The reaction's reliability and selectivity make this compound a key building block for accessing these sterically complex and often biologically relevant molecules. unifi.itleyan.com

Building Block for Complex Polyheterocyclic Derivatives

Beyond the initial synthesis of isoxazole or isoxazoline rings, this compound serves as a fundamental building block for constructing even more complex polyheterocyclic derivatives. The heterocyclic systems formed from its reactions can contain additional functional groups that allow for subsequent chemical transformations. For instance, the pyrazoline-isoxazole hybrids can be starting points for creating larger, combined polyheterocyclic derivatives that incorporate other rings like thiophenes and thiazoles. This strategic use of this compound in multi-step syntheses allows chemists to assemble diverse and elaborate molecular structures, underscoring its importance as a foundational component in diversity-oriented synthesis.

Contributions to Agrochemical Research as a Precursor for Pesticidal Compositions

In addition to its role in pharmaceutical synthesis, this compound and its derivatives are noted for their application in agrochemical research. mdpi.com The compound is listed as an intermediate for agrochemicals, and related structures are precursors to herbicides. mdpi.com For example, a US patent describes the use of ligands derived from benzohydroximoyl chloride in compositions that can be combined with pesticides such as fungicides and herbicides for application to plant foliage. googleapis.com The structural motifs accessible from this compound are relevant to the development of biologically active compounds, including those that interact with enzymes in plants or fungi. While detailed studies on specific pesticidal compositions derived directly from this compound are not extensively documented in publicly available research, its role as a precursor is established in patent literature and by chemical suppliers. leyan.comgoogleapis.com

Integration into Materials Science Research

The application of this compound is also extending into the field of materials science, although this area is less explored than its synthetic applications. Materials science focuses on designing and discovering new materials with novel properties. sigmaaldrich.com The reactivity of this compound makes it a candidate for creating functionalized molecules that can be incorporated into larger material structures. Its ability to form stable heterocyclic linkages is valuable for developing specialized polymers and resins.

Potential as Polymer Precursors

This compound shows potential as a precursor for specialized polymers. Its derivatives can be used to synthesize monomers that are then polymerized to create materials with specific properties. For example, the reaction of a related compound, 3-chlorobenzaldoxime, has been used to create functionalized resins. This suggests that this compound could be employed in similar polymerization or surface modification reactions. The incorporation of the resulting isoxazole or isoxazoline rings into a polymer backbone could impart unique thermal or chemical properties to the material. While this remains an emerging area of application, the fundamental reactivity of this compound makes it a promising candidate for the synthesis of advanced polymers and functional materials. mdpi.com

Development of Liquid Crystals

The synthesis of novel liquid crystalline materials is a significant area of materials science, driven by the demand for new display technologies and smart materials. wikipedia.org Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, allowing for applications that require precise control over light propagation. wikipedia.orgcymitquimica.com

The development of materials for practical use, such as in liquid crystal displays (LCDs), often requires the synthesis of new organic molecules to achieve specific physical properties. this compound and its derivatives serve as key starting materials in this context. For instance, 4-Bromo-alpha-chlorobenzaldoxime has been identified as a precursor for the synthesis of molecules that exhibit liquid crystal properties. rsc.org The ability to introduce various functional groups onto the benzaldoxime (B1666162) core allows chemists to design and construct complex molecules with the specific anisotropic properties necessary for forming liquid crystal phases, such as nematic or smectic phases. rsc.orgcolab.ws

The synthesis process may involve the use of this compound to create heterocyclic structures, which can then be incorporated into larger molecules designed to self-assemble into liquid crystalline states. rsc.org The molecular geometry and intermolecular interactions of these resulting compounds are critical for their function in liquid crystal applications, including their use as part of curing systems for large liquid crystal panels. kurnakov.institute

Functional Materials Development

Functional materials are designed with specific properties that allow them to perform a particular function, impacting fields from electronics to medicine. euromat2025.comarxiv.orgorganic-chemistry.org this compound is a crucial building block in the development of such materials, primarily through its role in 1,3-dipolar cycloaddition reactions. rsc.org By serving as a stable source of nitrile oxides, it facilitates the synthesis of isoxazoles and isoxazolines, five-membered heterocyclic compounds that form the core of many functional molecules. lookchem.comorganic-chemistry.orgresearchgate.net

The synthesis of these heterocycles is a gateway to a wide range of functional materials:

Luminescent Materials: Research has shown that certain complex azole derivatives synthesized using this compound exhibit luminescent properties. herlandlab.com These materials have potential applications in sensors, imaging, and organic light-emitting diodes (OLEDs).

Biologically Active Compounds: The isoxazole scaffold is present in numerous pharmacologically active compounds. The synthetic routes enabled by this compound contribute to the development of new therapeutic agents. lookchem.com

Advanced Polymers and Organic Semiconductors: The creation of novel monomers for polymerization can lead to advanced functional materials. nih.gov The principles of "soft chemistry" can be applied to produce oxide nanomaterials and hybrid materials for various applications, including solar energy and catalysis, starting from versatile intermediates. euromat2025.com

The table below summarizes some research findings on the synthesis of functional heterocyclic compounds using this compound as a precursor.

| Precursor/Intermediate | Reaction Type | Product Class | Noted Properties/Applications | Reference(s) |

| This compound | 1,3-Dipolar Cycloaddition | Pyrazoline-containing Isoxazoles | Luminescent properties | herlandlab.com |

| (2-Nitrophenyl)nitrile Oxide | Cycloaddition | 3-(2-Nitrophenyl)isoxazoles | Intermediates for Quinoline-4-amines | ifc.org |

| This compound | 1,3-Dipolar Cycloaddition | Isoxazole Derivatives | General intermediates for pharmaceuticals, agrochemicals | lookchem.com |

Role in Dye Industry Chemical Intermediates

This compound is employed as a chemical intermediate in the production of dyes and pigments. lookchem.com Dye intermediates are foundational compounds, typically aromatic derivatives, that are converted through subsequent chemical reactions into the final dye molecules. nih.gov The quality and chemical nature of these intermediates directly influence the properties of the final dye, such as its color, fastness, and solubility. youtube.com

The manufacturing of dyes involves a series of chemical processes, including diazotization and coupling reactions, to build the complex chromophoric (color-bearing) systems. nih.govimrpress.com Azo dyes, which are characterized by the -N=N- functional group, represent the largest class of synthetic colorants and are synthesized from aromatic amine precursors. youtube.comresearchgate.net

This compound's role is to provide a versatile molecular scaffold that can be elaborated into a component of a dye. The heterocyclic structures, such as isoxazoles, that can be synthesized from it can be part of a larger conjugated system responsible for absorbing light and producing color. researchgate.net By reacting this compound or its derivatives, manufacturers can introduce specific chemical moieties that tune the final color and performance properties of the dye, contributing to the vast palette of colors used in the textile, printing, and other industries. youtube.comicheme.org The synthesis often involves multi-step processes where intermediates are isolated and purified before proceeding to the next reaction stage. researchgate.net

Mechanistic Elucidations of Reactions Involving Alpha Chlorobenzaldoxime

Investigation of SN2 Reaction Mechanisms

The chlorine atom attached to the sp2-hybridized carbon of the oxime group in alpha-chlorobenzaldoxime (B2562045) is susceptible to nucleophilic substitution. While substitution at an sp2 center is generally less facile than at an sp3 center, the electronic environment of this compound allows for nucleophilic attack. The mechanism of this substitution often proceeds via a bimolecular nucleophilic substitution (SN2) pathway, characterized by a single, concerted step. libretexts.org

In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). masterorganicchemistry.com This "backside attack" leads to an inversion of configuration at the reaction center. masterorganicchemistry.comnumberanalytics.com The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile, exhibiting second-order kinetics. libretexts.orgyoutube.com

The process involves a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. libretexts.orgnumberanalytics.com For this compound, the transition state involves a trigonal bipyramidal-like geometry around the carbon, where the incoming nucleophile and the departing chloride ion are positioned opposite each other. numberanalytics.com The electron-withdrawing nature of the adjacent oxime group (-CH=N-OH) plays a significant role in influencing the reactivity of the α-chlorine, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Kinetic data on related compounds indicate that substitution at the α-chlorine is significantly faster than at other positions, such as a chlorine on the benzene (B151609) ring, due to the proximity of this activating oxime group.

Table 1: Key Features of the SN2 Reaction Mechanism

| Feature | Description | Relevance to this compound |

| Kinetics | Second-order rate law: Rate = k[Substrate][Nucleophile]. libretexts.org | The reaction rate is proportional to the concentration of both this compound and the attacking nucleophile. |

| Mechanism | Concerted, single-step process. youtube.com | Bond formation by the nucleophile and bond cleavage of the C-Cl bond occur simultaneously. |

| Stereochemistry | Inversion of configuration (Walden inversion). masterorganicchemistry.com | The attack occurs from the side opposite the chlorine atom, leading to an inverted stereocenter if the carbon were chiral. |

| Transition State | Trigonal bipyramidal geometry. libretexts.orgnumberanalytics.com | A high-energy state where the carbon atom is transiently five-coordinate. |

| Substrate Effects | Reactivity is sensitive to steric hindrance. youtube.com | The accessibility of the electrophilic carbon to the nucleophile is a key factor. |

Understanding 1,3-Dipolar Cycloaddition Mechanisms and Regioselectivity

This compound is a key precursor for the in-situ generation of benzonitrile (B105546) oxide, a highly reactive 1,3-dipole. lookchem.com Upon treatment with a base, this compound undergoes dehydrochlorination to form the nitrile oxide. This species readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles (typically alkenes or alkynes) to yield five-membered heterocyclic rings, such as isoxazoles and isoxazolines. wikipedia.orgresearchgate.netnumberanalytics.com

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the 4π electrons of the 1,3-dipole react with the 2π electrons of the dipolarophile in a single step. organic-chemistry.orgnumberanalytics.com This [3+2] cycloaddition process is highly valuable in synthesis due to its ability to construct complex rings with high stereospecificity and regioselectivity. numberanalytics.comnumberanalytics.com

The regioselectivity of the cycloaddition—the orientation of the dipole relative to the dipolarophile—is primarily governed by Frontier Molecular Orbital (FMO) theory. numberanalytics.comchim.it The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.com

Normal-electron-demand cycloaddition : Occurs between the HOMO of the dipole (benzonitrile oxide) and the LUMO of an electron-poor dipolarophile. chim.it

Inverse-electron-demand cycloaddition : Occurs between the LUMO of the dipole and the HOMO of an electron-rich dipolarophile. chim.it

The regiochemical outcome is determined by the alignment that maximizes the overlap between the orbitals with the largest coefficients. numberanalytics.comchim.it For example, DFT studies of the reaction between 4-chlorobenzaldoxime (which forms 4-chlorobenzonitrile (B146240) oxide) and 1-allyl-5-chloroindoline-2,3-dione (B4394322) showed that the reaction proceeds with complete regioselectivity, a finding consistent with theoretical calculations. internationaljournalssrg.org

Insights into Cyclocondensation Reaction Pathways

Cyclocondensation reactions are processes that form a ring through the joining of two or more molecules, accompanied by the elimination of a small molecule like water or hydrogen chloride. wisdomlib.org this compound can be a crucial component in complex, one-pot reaction sequences that involve a cyclocondensation step. researchgate.netcolab.ws

For instance, a one-pot synthesis for pyrazoline-containing isoxazoles has been developed using cross-conjugated enynones, arylhydrazines, and alpha-chlorobenzaldoximes. researchgate.netresearchgate.net In this cascade reaction, a plausible pathway involves the initial cyclocondensation of the enynone with the arylhydrazine to form a pyrazoline derivative. researchgate.net Subsequently, the nitrile oxide generated from this compound undergoes a 1,3-dipolar cycloaddition with the remaining alkyne functionality on the pyrazoline intermediate. researchgate.netcolab.ws

The mechanism of such cascade reactions hinges on the selective and sequential formation of different heterocyclic rings. The pathway can be described as follows:

Cyclocondensation : An initial reaction, such as the condensation of a hydrazine (B178648) with a 1,3-dielectrophile (like an enynone), forms the first heterocyclic ring (e.g., a pyrazoline). researchgate.net

Nitrile Oxide Formation : In parallel or subsequently, this compound is converted to benzonitrile oxide by a base.

1,3-Dipolar Cycloaddition : The generated nitrile oxide then reacts with a remaining unsaturated bond on the product of the cyclocondensation step, completing the synthesis of the final polyheterocyclic structure. colab.ws

These multi-component reactions are highly efficient, as they allow for the construction of complex molecular architectures in a single synthetic operation, avoiding the need to isolate intermediates.

Reaction Kinetics and Solvent Effects on Reactivity

The rates of reactions involving this compound are significantly influenced by reaction conditions, particularly the choice of solvent and the electronic properties of any substituents.

Reaction Kinetics: Kinetic studies on related benzaldoxime (B1666162) systems provide insight into the factors governing reactivity. The cleavage of esters by p-substituted benzaldoximes, for instance, has been analyzed using the Hammett equation, which relates reaction rates to substituent electronic effects. cas.cz These studies show that electron-withdrawing substituents on the phenyl ring increase the acidity of the oxime proton (lower pKa) and influence the reaction constants. cas.cz Brønsted-type plots, which correlate reaction rate with the pKa of the nucleophile, have been used to study reactions with alpha-nucleophiles. frontiersin.org Unusual splits in these plots suggest that factors beyond basicity, such as the ability to form hydrogen-bond-stabilized transition states, can determine reactivity and even the operative reaction pathway (concerted vs. stepwise). frontiersin.org

Solvent Effects: The solvent plays a critical role in mediating the reactivity of this compound by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.comnovapublishers.com

Polar Aprotic Solvents : Solvents like dimethylformamide (DMF) are known to enhance the rates of SN2 reactions and the formation of nitrile oxides. They can stabilize the charged transition states characteristic of these reactions without strongly solvating the nucleophile, thus increasing its effective reactivity.

Polar Protic Solvents : Solvents such as ethanol (B145695) and water can participate in hydrogen bonding. This can be beneficial in some cases, for example, by stabilizing a leaving group. However, they can also solvate the nucleophile, reducing its reactivity. frontiersin.org In some syntheses, environmentally benign mixtures like water-glycerol have been shown to be effective, with glycerol (B35011) also helping to prevent the decomposition of the aldoxime at higher temperatures.

Dynamic Solvent Effects : In very viscous solvents, the rate of a reaction can be limited by the solvent's ability to reorganize around the changing solute. This "dynamic solvent effect" has been observed to slow down intramolecular radical-radical coupling reactions and could potentially influence rapid cyclization steps following reactions of this compound derivatives. rsc.org

Table 2: Influence of Solvent Type on Reactions

| Solvent Type | Examples | General Effect on this compound Reactions |